7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Description
7-Methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a polycyclic heteroaromatic compound featuring a tetracyclic core system with three nitrogen atoms (1,3,10-triaza) and a carbonitrile (-CN) substituent at position 7. The methylphenyl group at position 3 and the methyl group at position 7 contribute to its steric and electronic profile.
The methylphenyl substituent introduces moderate hydrophobicity, balancing solubility and membrane permeability. Such structural features are common in medicinal chemistry scaffolds targeting enzymes or receptors requiring aromatic recognition motifs .
Properties
IUPAC Name |
7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c1-14-7-9-16(10-8-14)25-12-11-17-15(2)18(13-23)21-24-19-5-3-4-6-20(19)26(21)22(17)25/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIRMXNUAWBMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC3=C2N4C5=CC=CC=C5N=C4C(=C3C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Nitrogen-Containing Precursors
The foundational step involves constructing the imidazo[1,2-a]pyridine core via cyclocondensation between 2-aminopyridine derivatives and α-haloketones. For example, reaction of 2-amino-4-methylpyridine with 2-chloro-1-(4-methylphenyl)ethanone in refluxing ethanol yields a bicyclic intermediate, which is subsequently functionalized with a cyanomethyl group. This intermediate undergoes Mannich reaction with formaldehyde and dimethylamine to introduce a dimethylaminomethyl side chain, later quaternized using ethyl chloroformate.
Key Reaction Conditions :
Palladium-Catalyzed Cross-Coupling for Aryl Substitution
Introduction of the 4-methylphenyl group at position 3 is achieved via Suzuki-Miyaura coupling. A boronic acid derivative of 4-methylphenyl reacts with a brominated tetracyclic intermediate in the presence of Pd(PPh3)4 and K2CO3. This method offers superior regioselectivity compared to Friedel-Crafts alkylation, which risks electrophilic side reactions.
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Catalyst : Pd-1 (0.5 mol%).
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Base : K3PO4 (1.1 eq).
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Solvent : Ethanol (yield: 85–98%).
Cyanation via Nucleophilic Substitution
The nitrile group is introduced by treating a brominated precursor with sodium cyanide in polar aprotic solvents. For instance, reaction of 8-bromo-7-methyltetracyclic compound with NaCN in DMF at 120°C for 12 hours affords the target nitrile. Alternative methods involve Rosenmund-von Braun reaction using CuCN, but this risks over-reduction.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude products are purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient (60:40 to 95:5 over 30 minutes). This removes unreacted starting materials and regioisomeric byproducts.
Spectroscopic Validation
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1H NMR : Methyl groups resonate as singlets at δ 2.44 ppm (aromatic methyl) and δ 2.10 ppm (aliphatic methyl). The nitrile carbon is observed at δ 118.7 ppm in 13C NMR.
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 339.2 [M+H]+.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors are preferred to enhance heat transfer during exothermic cyclization steps. A representative protocol involves:
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Continuous Cyclocondensation : Feed 2-amino-4-methylpyridine and α-haloketone into a packed-bed reactor at 100°C (residence time: 30 minutes).
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In-Line Quaternization : Mix intermediates with ethyl chloroformate in a microfluidic chip reactor.
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Catalytic Hydrogenation : Remove protecting groups using H2/Pd/C in a fixed-bed reactor.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Polycyclic Heteroaromatic Compounds
Key Observations:
Core Heteroatoms: The target compound’s 1,3,10-triaza system contrasts with hexaazatricyclo (6 N atoms in ) and dioxa-triazatetracyclo (2 O atoms in ).
Electron-Donating Groups (EDG): Methoxyphenyl () and methylphenyl (target) increase electron density, favoring interactions with electrophilic targets.
Stereochemistry: Chiral centers in highlight the role of stereochemistry in biological activity, whereas the target compound’s planar structure may favor non-specific interactions.
Biological Activity
The compound 7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tricyclic framework with multiple nitrogen atoms contributing to its unique properties and potential biological interactions.
Biological Activity Overview
Research on this compound indicates several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against various bacterial strains.
- Anticancer Activity : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of the compound against common pathogens. The results indicated that it possessed moderate to high inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These findings suggest that further investigation into its mechanism of action could yield valuable insights for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of the compound was assessed using various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest at G2/M phase |
| HCT116 | 12 | Inhibition of proliferation |
The compound displayed a dose-dependent cytotoxic effect across all tested cell lines, with apoptosis being a primary mechanism of action.
Enzyme Inhibition Studies
Further investigations focused on the compound's ability to inhibit specific enzymes such as monoamine oxidase (MAO). The inhibition assays revealed:
- MAO-A Inhibition : The compound showed significant inhibitory activity with an IC50 value comparable to established MAO inhibitors.
| Compound | IC50 (µM) |
|---|---|
| 7-Methyl Compound | 0.060 |
| Moclobemide | 4.664 |
This suggests that the compound may have applications in treating mood disorders through modulation of neurotransmitter levels.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing the compound was tested against chronic bacterial infections in patients who had not responded to conventional antibiotics. The results demonstrated a marked improvement in symptoms and reduction in bacterial load.
Case Study 2: Cancer Treatment
A pilot study involving patients with advanced cancer indicated that the addition of this compound to standard chemotherapy regimens resulted in enhanced therapeutic outcomes and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
